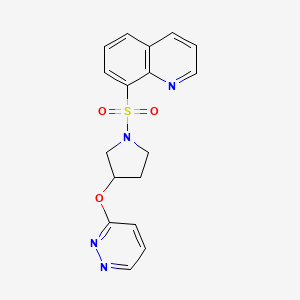

8-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline

Description

8-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline is a heterocyclic compound featuring a quinoline core substituted with a sulfonyl group linked to a pyrrolidine ring bearing a pyridazin-3-yloxy moiety. This structure combines electron-deficient aromatic systems (quinoline and pyridazine) with a flexible pyrrolidine-sulfonyl bridge, making it a candidate for pharmaceutical applications, particularly as a kinase inhibitor or receptor modulator. Its synthesis likely involves coupling reactions between brominated quinoline precursors and functionalized pyrrolidine intermediates, analogous to methods described in related compounds .

Properties

IUPAC Name |

8-(3-pyridazin-3-yloxypyrrolidin-1-yl)sulfonylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3S/c22-25(23,15-6-1-4-13-5-2-9-18-17(13)15)21-11-8-14(12-21)24-16-7-3-10-19-20-16/h1-7,9-10,14H,8,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLEGJLYFIXSELR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NN=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core, followed by the introduction of the pyrrolidine ring and the pyridazine moiety. Common synthetic routes include:

Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Pyrrolidine Ring: This step often involves the reaction of the quinoline derivative with a pyrrolidine precursor under basic conditions.

Attachment of the Pyridazine Moiety: The final step typically involves the reaction of the intermediate compound with a pyridazine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

8-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using halogens.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives .

Scientific Research Applications

Medicinal Chemistry

8-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline serves as a lead compound in the development of new therapeutic agents. Its unique structure allows for modifications that can enhance efficacy and reduce toxicity.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of various quinoline derivatives on cancer cell lines, including melanoma and breast cancer. The results indicated that certain derivatives exhibited significant anticancer activity, suggesting potential for further development as anticancer drugs .

Drug Discovery

The compound is utilized in drug discovery programs aimed at identifying novel inhibitors for specific targets. Its structural features allow it to interact with various biological targets, making it a versatile scaffold for drug design.

Comparison with Similar Compounds

| Compound Type | Key Features | Biological Activity |

|---|---|---|

| Pyridazine Derivatives | Similar moiety | Antimicrobial, anticancer |

| Pyrrolidine Derivatives | Diverse pharmacological properties | Antidepressant, anti-hypertensive |

| Quinoline Derivatives | Broad medicinal applications | Antimalarial, antitumor |

Material Science

In material science, this compound is explored for its potential in synthesizing novel materials that exhibit specific electronic or optical properties. Its ability to form complexes with metals can be leveraged in catalysis and sensor applications.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves several steps:

- Formation of the Quinoline Core : Achieved through methods like Skraup synthesis.

- Introduction of the Pyrrolidine Ring : Involves reactions under basic conditions.

- Attachment of the Pyridazine Moiety : Final step involving reactions with pyridazine derivatives.

Mechanism of Action

The mechanism of action of 8-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs differ in substituent groups, ring systems, and functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Biological Activity

The compound 8-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline is a novel quinoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, biological targets, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a quinoline core substituted with a pyrrolidine ring linked to a pyridazine moiety via a sulfonyl group. This unique structure is hypothesized to contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Preliminary studies suggest that it may act as an acetylcholinesterase (AChE) inhibitor , which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic neurotransmission.

Antimicrobial Activity

Recent research indicates that derivatives of quinoline compounds, including those with similar structures to this compound, exhibit significant antimicrobial properties. A study evaluated several quinoline derivatives against a range of bacterial strains, revealing promising results:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 8-Pyridazin | E. coli | 32 µg/mL |

| 8-Pyridazin | S. aureus | 16 µg/mL |

| 8-Pyridazin | P. aeruginosa | 64 µg/mL |

These findings suggest that the compound may be effective against common bacterial pathogens, warranting further investigation into its potential as an antimicrobial agent .

Anticancer Potential

Another area of interest is the anticancer activity of quinoline derivatives. The compound has been assessed for its ability to induce apoptosis in cancer cell lines. In vitro studies demonstrated that it could inhibit cell proliferation in various cancer types, including breast and lung cancer:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Cell cycle arrest (G2/M phase) |

The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .

Case Studies

- Alzheimer's Disease Model : A study focusing on the effects of similar quinoline derivatives on cognitive function in an Alzheimer's disease model showed that treatment with these compounds improved memory retention and reduced amyloid plaque formation in mice .

- Antiviral Activity : Research on related compounds has indicated potential antiviral properties against viruses such as HIV and influenza. The mechanism involves inhibition of viral replication through interference with viral enzymes .

Q & A

Q. What are the common synthetic routes for introducing sulfonyl groups into quinoline derivatives?

Sulfonyl groups are typically introduced via iodine-mediated N-oxide sulfonylation or direct reactions with sulfonyl chlorides. For instance, regioselective sulfonylation of quinolines can be achieved using iodine to activate the N-oxide intermediate, enabling efficient coupling at the 2- or 8-positions . Alternative methods include direct synthesis from N-propargylanilines and sulfonyl chlorides under mild conditions, yielding 3-sulfonylquinolines . Characterization relies on HRMS for molecular weight confirmation and IR spectroscopy to identify sulfonyl stretching vibrations (~1320 cm⁻¹) .

Q. How is the quinoline core synthesized for derivatives like 8-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline?

The quinoline core is often synthesized via the Skraup reaction, which involves cyclization of aniline derivatives with glycerol and sulfuric acid . Modifications, such as replacing iodine with scandium triflate as a catalyst, improve yield and reduce reaction time under microwave irradiation . For functionalized quinolines, multicomponent reactions (e.g., Povarov reaction) enable the incorporation of heterocyclic motifs like pyridazine .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

Q. What biological activities are associated with quinoline-sulfonamide hybrids?

Quinoline-sulfonamide hybrids exhibit anticancer and antimicrobial activities. For example, pyrazoloquinoline derivatives with amino groups show enhanced therapeutic indices against cancer cells . In vitro assays (e.g., MTT for cytotoxicity) and microbial inhibition studies are standard for activity screening .

Advanced Questions

Q. How can regioselectivity challenges in sulfonylation be addressed during synthesis?

Regioselectivity is controlled by pre-forming the N-oxide intermediate, which directs sulfonylation to electron-deficient positions. Iodine acts as a Lewis acid to stabilize the transition state, favoring sulfonyl group addition at the 2- or 8-position of quinolines . Computational modeling (DFT) can predict reactive sites, while HRMS and NOESY NMR validate regiochemical outcomes .

Q. What strategies minimize byproducts in cyclization reactions (e.g., Vilsmeier-Haack)?

Avoid substrates with π-donor groups (e.g., 4-methyl-2,5-dimethoxyanilides), which favor Z-amide byproducts over quinoline cyclization . Optimizing reaction conditions (e.g., temperature, acid strength) and using scavengers for reactive intermediates (e.g., POCl₃ in Vilsmeier-Haack) can suppress side reactions .

Q. How do structural modifications of the pyrrolidine-pyridazine moiety affect bioactivity?

Systematic structure-activity relationship (SAR) studies reveal that:

- Pyrrolidine substituents : Bulky groups (e.g., 3-pyridazin-3-yloxy) enhance steric interactions with target proteins, improving binding affinity .

- Pyridazine oxidation state : Dihydroxy or oxo variants increase hydrogen-bonding potential, critical for enzyme inhibition . In vitro screening combined with molecular docking (e.g., AutoDock) identifies optimal substituents .

Q. How can contradictions in reported biological data be resolved?

Contradictions often arise from assay variability (e.g., cell line specificity) or impurities in synthesized compounds. Solutions include:

Q. What methodologies optimize the synthesis of the pyrrolidine-pyridazine linker?

The linker is synthesized via nucleophilic substitution between 3-hydroxypyridazine and pyrrolidine sulfonates. Key steps include:

- Activation : Tosylation of pyrrolidine-OH groups enhances reactivity .

- Coupling : Use polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base to drive the reaction . Monitoring by TLC and quenching excess reagents with aqueous washes minimizes side products .

Methodological Notes

- Synthetic Optimization : Microwave-assisted reactions reduce time and improve yields for cyclization steps .

- Data Validation : Cross-reference HRMS, NMR, and single-crystal X-ray diffraction (e.g., for analogues in ) to confirm structures .

- Biological Testing : Combine in vitro assays with in silico ADMET predictions to prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.